molecular formula C20H18N4O2 B2495434 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037197-19-5

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Número de catálogo B2495434
Número CAS: 1037197-19-5
Peso molecular: 346.39
Clave InChI: SUJSTLYCEVEFPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of corresponding hydrazides with phosphorous oxychloride or other cyclizing agents under controlled conditions. For instance, Rai et al. (2009) described the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorous oxychloride at 120 degrees Celsius (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those substituted with pyrazolyl groups, has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction analysis. Jiang et al. (2012) demonstrated the structural determination of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, highlighting the influence of substituents on the molecular geometry and electronic properties (Jiang et al., 2012).

Aplicaciones Científicas De Investigación

Pharmacological Potential

  • Computational and Pharmacological Evaluation: Research on 1,3,4-oxadiazole and pyrazole derivatives, including compounds similar to the one , has shown significant potential in various pharmacological areas. These derivatives exhibit properties like tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The studies involved computational docking against targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), followed by pharmacological evaluations for toxicity and tumor inhibition, indicating broad therapeutic potential (Faheem, 2018).

Antimicrobial and Antitubercular Activity

  • Antimicrobial and Antitubercular Agents: Certain derivatives of 1,3,4-oxadiazole and pyrazole have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies include molecular docking against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) to understand their mode of inhibition, suggesting their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).

Antibacterial Activity

  • Synthesis and Antibacterial Screening: Novel series of 1,3,4-oxadiazoles have been synthesized and screened for their qualitative and quantitative antibacterial activity. These compounds showed significant antibacterial activity against various bacterial strains, highlighting their potential in combating bacterial infections (Rai et al., 2009).

Optical Properties and Device Application

  • Optical Properties for Device Applications: Research into the optical properties of novel 1,3,4-oxadiazole derivatives has shown their potential for use in electroluminescent devices. This includes the synthesis and study of their absorption and fluorescence characteristics, which are important for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2001).

Antitumor Activities

  • Antitumor Potential: Some pyrazole derivatives containing 1,3,4-oxadiazole have been synthesized and evaluated for their antitumor activities. These derivatives have shown significant inhibition activities against certain cancer cell lines, indicating their potential use in cancer treatment (Jin, 2014).

Antibacterial Screening of Derivatives

  • Antibacterial Screening: A series of 1,3,4-oxadiazole derivatives have been synthesized and screened for in vitro antibacterial activity against various bacterial strains. The findings suggest the potential of these compounds as antibacterial agents (Kulkarni et al., 2021).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is then converted to the second intermediate, 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "p-tolyl hydrazine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "sodium nitrite", "copper powder", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-ethoxyphenylhydrazine by reacting 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid by reacting 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole by reacting 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with p-tolyl hydrazine in the presence of acetic anhydride and phosphorus pentoxide to form the corresponding 1,2,4-oxadiazole intermediate. This intermediate is then reacted with sodium nitrite and copper powder in the presence of sulfuric acid to form the corresponding diazonium salt, which is then coupled with the 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid intermediate in the presence of sodium hydroxide and acetic acid to form the final product.", "Step 4: Purification of the final product by recrystallization from chloroform and ethanol, followed by washing with sodium bicarbonate solution and drying." ] }

Número CAS

1037197-19-5

Nombre del producto

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Fórmula molecular

C20H18N4O2

Peso molecular

346.39

Nombre IUPAC

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-10-8-14(9-11-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,22,23)

Clave InChI

SUJSTLYCEVEFPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.